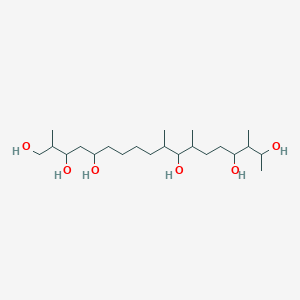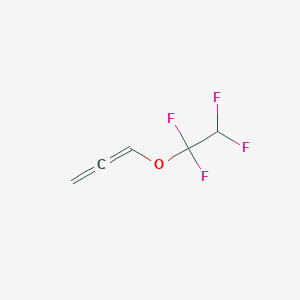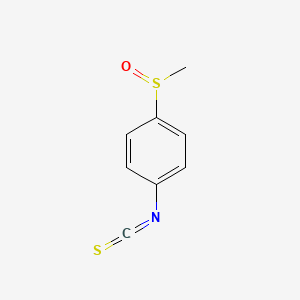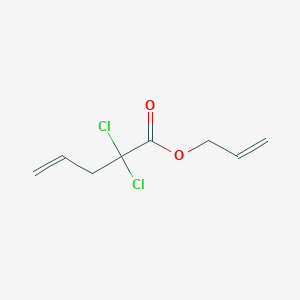
S-(3-Ethylpentan-3-yl) propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Ethylpentan-3-yl) propanethioate: is a chemical compound with the molecular formula C10H20OS It is a thioester, which is a type of compound where a sulfur atom replaces the oxygen atom in an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) propanethioate typically involves the reaction of 3-ethylpentan-3-ol with propanethioic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to form the final thioester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(3-Ethylpentan-3-yl) propanethioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding substituted thioesters.
Applications De Recherche Scientifique
Chemistry: S-(3-Ethylpentan-3-yl) propanethioate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis reactions. It serves as a substrate for thioesterases, which are enzymes that hydrolyze thioesters to form carboxylic acids and thiols.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of S-(3-Ethylpentan-3-yl) propanethioate involves its interaction with specific molecular targets. In enzymatic reactions, the thioester bond is hydrolyzed by thioesterases, leading to the formation of carboxylic acids and thiols. This hydrolysis reaction is crucial in various metabolic pathways, including fatty acid metabolism.
Comparaison Avec Des Composés Similaires
3-Ethylpentane: A branched alkane with a similar carbon skeleton but lacking the thioester functionality.
Propanethioic acid: The parent thiol compound used in the synthesis of S-(3-Ethylpentan-3-yl) propanethioate.
3-Ethylpentan-3-ol: The alcohol precursor used in the synthesis of the thioester.
Uniqueness: this compound is unique due to its thioester functionality, which imparts distinct chemical reactivity compared to its similar compounds. This functionality allows it to participate in specific biochemical reactions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
105401-04-5 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
S-(3-ethylpentan-3-yl) propanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(11)12-10(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
OLKYPPNEHJVAKE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SC(CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)

![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)




